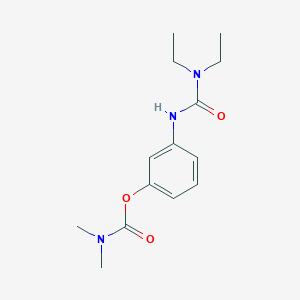
Nitric acid;1,1,3,3-tetramethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid;1,1,3,3-tetramethylguanidine is an organic compound with the chemical formula HNC(N(CH₃)₂)₂. This compound is a colorless liquid known for its strong basic properties, as indicated by the high pKa of its conjugate acid . It is widely used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
1,1,3,3-Tetramethylguanidine can be synthesized through several methods. One common method involves the S-methylation and amination of tetramethylthiourea . Another alternative method starts from cyanogen iodide . In industrial settings, the production of 1,1,3,3-tetramethylguanidine often involves these synthetic routes to ensure high purity and yield.
Análisis De Reacciones Químicas
1,1,3,3-Tetramethylguanidine undergoes various chemical reactions, primarily due to its strong basic nature. Some of the common reactions include:
Oxidation: It promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones.
Substitution: It is employed in the preparation of alkyl nitriles from alkyl halides and 3′-alkylthymidines from 3′-nitrothymidines.
Catalysis: It serves as a base-catalyst in the production of polyurethane.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a strong, non-nucleophilic base for alkylations, often as a substitute for more expensive bases like 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5-diazabicyclo[4.3.0]non-5-ene.
Medicine: Its strong basic properties make it useful in the synthesis of pharmaceutical intermediates.
Industry: It is employed as a base-catalyst in the production of polyurethane and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-tetramethylguanidine is primarily based on its strong basicity. It acts as a proton acceptor, facilitating various chemical reactions by deprotonating substrates. This property makes it an effective catalyst in many organic synthesis reactions, including oxidation and substitution reactions .
Comparación Con Compuestos Similares
1,1,3,3-Tetramethylguanidine is often compared with other strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5-diazabicyclo[4.3.0]non-5-ene. While all these compounds are strong bases, 1,1,3,3-tetramethylguanidine is unique due to its high water solubility, which allows it to be easily removed from mixtures in organic solvents . Other similar compounds include dimethylurea, noxytiolin, metformin, buformin, and allantoic acid .
Propiedades
Número CAS |
69932-20-3 |
|---|---|
Fórmula molecular |
C5H14N4O3 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
nitric acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C5H13N3.HNO3/c1-7(2)5(6)8(3)4;2-1(3)4/h6H,1-4H3;(H,2,3,4) |
Clave InChI |
MDURUBGJMKSQBQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)N(C)C.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


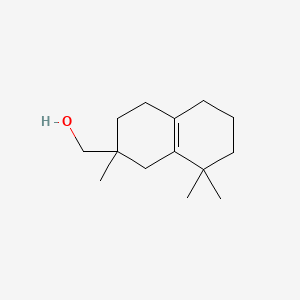
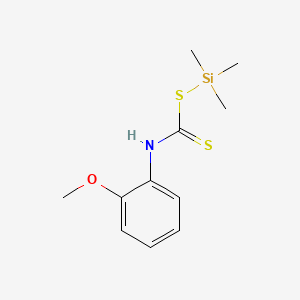
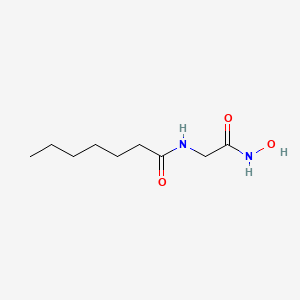

![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
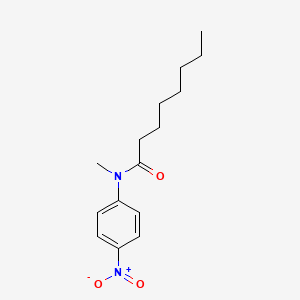
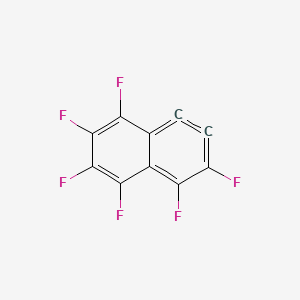
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
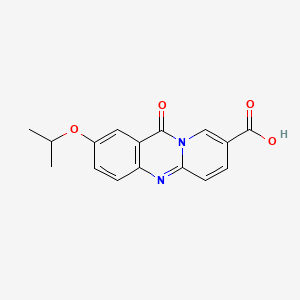
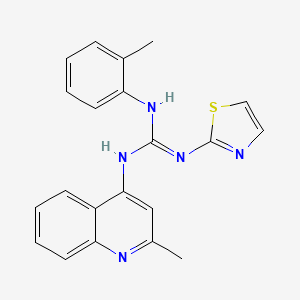
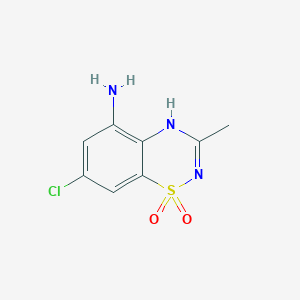
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
